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Compound of Interest

Compound Name:
4-iodo-1H-pyrazole-5-carboxylic

acid

Cat. No.: B187180 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

spectroscopic properties of 4-halopyrazoles, offering a comparative analysis of 4-fluoro, 4-

chloro, 4-bromo, and 4-iodopyrazole. This guide provides key experimental data to aid in the

identification, characterization, and application of these important heterocyclic compounds.

The substitution of a halogen atom at the 4-position of the pyrazole ring significantly influences

the molecule's electronic properties, which in turn is reflected in its spectroscopic

characteristics. Understanding these differences is crucial for researchers working with these

compounds in various fields, including medicinal chemistry and materials science. This guide

presents a comparative overview of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for

the 4-halopyrazole series.

Data Presentation
The following tables summarize the key spectroscopic data for 4-fluoro, 4-chloro, 4-bromo, and

4-iodopyrazole. The data has been compiled from various sources to provide a comprehensive

comparison.

Table 1: ¹H NMR Spectroscopic Data for 4-Halopyrazoles in CD₂Cl₂
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Compound
Chemical Shift (δ) of H-3,
H-5 (ppm)

Chemical Shift (δ) of N-H
(ppm)

4-Fluoropyrazole 7.55 11.14

4-Chloropyrazole 7.59 11.57

4-Bromopyrazole 7.62 11.53

4-Iodopyrazole 7.63 11.75

Note: The N-H proton signal is often broad and its chemical shift can be highly dependent on

solvent and concentration.[1]

Table 2: ¹³C NMR Spectroscopic Data for 4-Halopyrazoles

Compound
Chemical Shift (δ)
of C-3, C-5 (ppm)

Chemical Shift (δ)
of C-4 (ppm)

Solvent

4-Fluoropyrazole ~147 (d, JCF ≈ 25 Hz)
~110 (d, JCF ≈ 200

Hz)
DMSO-d₆

4-Chloropyrazole 132.8 107.1 DMSO-d₆

4-Bromopyrazole 134.1 93.3 DMSO-d₆

4-Iodopyrazole 139.1 59.5 DMSO-d₆

Table 3: Key IR Absorption Bands for 4-Halopyrazoles (cm⁻¹)

Compound N-H Stretching
C=C/C=N
Stretching

C-X Stretching

4-Fluoropyrazole 3150-3050 ~1530 ~1100

4-Chloropyrazole 3140-3100 ~1520 ~1070

4-Bromopyrazole 3130-3090 ~1510 ~1050

4-Iodopyrazole 3140-3100 1540 1050
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Note: The N-H stretching region can be complex due to hydrogen bonding.

Table 4: Mass Spectrometry Data (Electron Ionization) for 4-Halopyrazoles

Compound Molecular Formula
Molecular Weight (
g/mol )

Key m/z Fragments

4-Fluoropyrazole C₃H₃FN₂ 86.07 86 (M+), 59, 42

4-Chloropyrazole C₃H₃ClN₂ 102.52 102/104 (M+), 75, 67

4-Bromopyrazole C₃H₃BrN₂ 146.97 146/148 (M+), 67, 40

4-Iodopyrazole C₃H₃IN₂ 193.97 194 (M+), 127, 67

Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of 4-

halopyrazoles.
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Caption: A logical workflow for the spectroscopic comparison of 4-halopyrazoles.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR

spectrometer.

Sample Preparation: 5-10 mg of the 4-halopyrazole sample is dissolved in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₂Cl₂) in a standard 5 mm

NMR tube.[1] Tetramethylsilane (TMS) is commonly used as an internal standard for

referencing chemical shifts to 0 ppm.[1]

Data Acquisition:

¹H NMR: Standard pulse sequences are used to acquire the proton spectra. Key

parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a

relaxation delay of 1-5 seconds, and a spectral width appropriate for aromatic compounds.

¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines

for each unique carbon atom. A larger number of scans is typically required compared to

¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the

spectra.

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

common.[1] A small amount of the solid sample is placed directly onto the ATR crystal (e.g.,

diamond), and pressure is applied to ensure good contact.[1] Alternatively, the KBr pellet

method can be used, where a small amount of the sample is ground with dry potassium

bromide and pressed into a thin, transparent disk.

Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.[1] A

background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and

automatically subtracted from the sample spectrum.[1]

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation, is utilized.
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Sample Preparation: A dilute solution of the 4-halopyrazole is prepared in a volatile solvent

such as methanol or dichloromethane.

Data Acquisition: The sample is injected into the GC, where it is vaporized and separated.

The separated components then enter the mass spectrometer. Electron Ionization (EI) at a

standard energy of 70 eV is typically used to generate the mass spectrum. The instrument

scans a mass-to-charge (m/z) range appropriate for the expected molecular weight of the

compound.

UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.

Sample Preparation: A dilute solution of the 4-halopyrazole is prepared in a UV-transparent

solvent, such as ethanol or cyclohexane. The concentration is adjusted to ensure that the

absorbance is within the linear range of the instrument (typically between 0.1 and 1.0).

Data Acquisition: The spectrum is recorded over a wavelength range of approximately 200-

400 nm. A baseline spectrum of the solvent in a matched cuvette is recorded first and

subtracted from the sample spectrum. The wavelength of maximum absorbance (λmax) is

then determined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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